(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 7750-45-0
VCID: VC21083360
InChI: InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H
SMILES: CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-]
Molecular Formula: C15H31ClN2O4
Molecular Weight: 338.87 g/mol

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

CAS No.: 7750-45-0

Cat. No.: VC21083360

Molecular Formula: C15H31ClN2O4

Molecular Weight: 338.87 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride - 7750-45-0

Specification

CAS No. 7750-45-0
Molecular Formula C15H31ClN2O4
Molecular Weight 338.87 g/mol
IUPAC Name tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Standard InChI InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H
Standard InChI Key DZPNNJVSGWQNCP-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-]
SMILES CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-]
Canonical SMILES CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl

Introduction

Chemical Identity and Nomenclature

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a protected amino acid derivative commonly used in peptide chemistry and organic synthesis. This compound is registered with CAS number 7750-45-0 and represents a protected form of L-lysine where the α-amino group is protected with a tert-butoxycarbonyl (Boc) group, the carboxyl group is protected as a tert-butyl ester, and the ε-amino group exists as a hydrochloride salt . The compound is also known by several synonyms including tert-butyl (tert-butoxycarbonyl)-L-lysinate hydrochloride, BOC-L-Lys-OtBu.HCl, and N-Boc-Lys-OtBu Hydrochloride . The systematic IUPAC name is tert-butyl (2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride, which precisely describes its structural features and stereochemistry .

Structural Characteristics

The compound represents a modified L-lysine structure with specific protective groups that allow for selective chemical reactions. The (S) designation indicates the specific stereochemistry at the alpha carbon, which maintains the natural L-configuration of the amino acid . This stereochemical configuration is crucial for its biological relevance and applications in peptide synthesis where maintaining the correct stereochemistry is essential for biological activity.

Parent Compound Relationship

The parent compound, (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (CAS: 7750-42-7), differs only by the absence of the hydrochloride salt at the ε-amino group . The relationship between these compounds is important in synthesis planning, as the hydrochloride salt form provides different solubility characteristics and reactivity compared to the free base form.

Physical and Chemical Properties

Molecular Specifications

The compound features a defined molecular structure with specific physical and chemical parameters that determine its behavior in various environments. The comprehensive specifications are presented in Table 1.

Table 1: Molecular Specifications of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

PropertyValueReference
Molecular FormulaC₁₅H₃₁ClN₂O₄
Molecular Weight338.87 g/mol
CAS Number7750-45-0
MDL NumberMFCD08275791
InChI KeyDZPNNJVSGWQNCP-MERQFXBCSA-N
Physical FormSticky Solid
ColorOff-White to Pale Yellow
StabilityHygroscopic

Solubility Profile

The compound exhibits selective solubility in various solvents, which is important for its application in chemical synthesis and purification procedures. The solubility characteristics are summarized in Table 2.

Table 2: Solubility Profile in Common Solvents

SolventSolubilityReference
DMSOSlightly soluble
Ethyl AcetateSlightly soluble
MethanolSlightly soluble
WaterSlightly soluble

Solution Preparation Guidelines

For research applications, specific solution preparation guidelines have been established. Table 3 provides concentration-based calculations for preparing stock solutions at various concentrations.

Table 3: Stock Solution Preparation Guidelines

Target ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM2.951 mL14.7549 mL29.5098 mL
5 mM0.5902 mL2.951 mL5.902 mL
10 mM0.2951 mL1.4755 mL2.951 mL

These calculations are based on the molecular weight of 338.87 g/mol and assume complete dissolution in an appropriate solvent . When preparing solutions, it is recommended to select the appropriate solvent based on the solubility profile and requirements of the specific experiment.

Classification ParameterDesignationReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
SupplierCatalog NumberPurityPackage SizeReference
GlpBioGB52148Not specifiedSample solution: 25 μL, 10mM
ChemsceneCS-013959896%100 mg
SynthonixSY3H3D679B17Not specified500 mg
TRCB657065Not specified10 g
Activate ScientificAS4638197% ee1 g
ChemenuCM25501697%5 g, 10 g
CrysdotCD2100283097%5 g

Applications in Research

Peptide Synthesis Applications

As a protected derivative of L-lysine, this compound serves as a valuable building block in solid-phase and solution-phase peptide synthesis. The specific protection pattern, with the α-amino group protected by a Boc group and the carboxyl group as a tert-butyl ester, allows for selective deprotection strategies in peptide synthesis protocols. The free ε-amino group (as the hydrochloride salt) can be selectively modified, making this compound particularly useful for the synthesis of peptides with modified lysine residues.

Pharmaceutical Research

In pharmaceutical research, protected amino acids like this compound are essential intermediates in the synthesis of peptide-based drugs, enzyme inhibitors, and other bioactive molecules. The specific protection pattern allows for controlled reactivity and selective modification during multistep synthesis procedures.

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